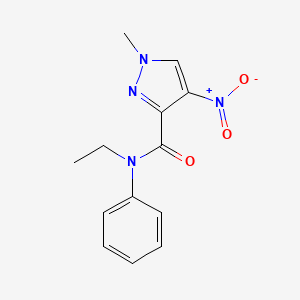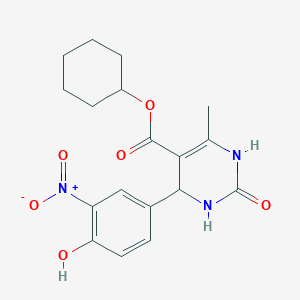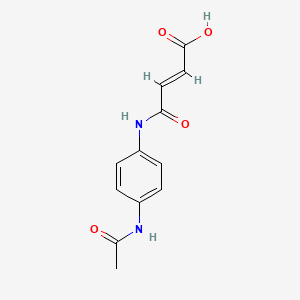![molecular formula C28H32N2O7 B11706997 Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate is a complex organic compound with a unique structure that includes multiple methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions with bis(4-methoxyphenyl)acetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
科学的研究の応用
Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
類似化合物との比較
Similar Compounds
4-Ethyl-2-methoxyphenol: Shares the methoxyphenyl group but differs in its overall structure and properties.
Apocynin: Contains a methoxyphenyl group and is known for its anti-inflammatory properties.
Uniqueness
Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate is unique due to its complex structure, which includes multiple methoxyphenyl groups and a hydrazinecarboxylate moiety.
特性
分子式 |
C28H32N2O7 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
ethyl N-[[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]amino]-N-[1-(4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C28H32N2O7/c1-6-37-27(32)30(19(2)20-7-13-23(34-3)14-8-20)29-26(31)28(33,21-9-15-24(35-4)16-10-21)22-11-17-25(36-5)18-12-22/h7-19,33H,6H2,1-5H3,(H,29,31) |
InChIキー |
SWHCBJMXHFGNGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C(C)C1=CC=C(C=C1)OC)NC(=O)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
![4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)

![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)

![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11706957.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11706963.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)
